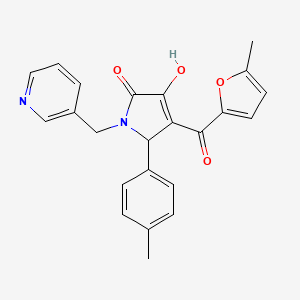

3-Hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with substituents influencing its physicochemical and biological properties. Key structural features include:

- 5-(4-methylphenyl): A para-methyl-substituted aryl group enhancing steric bulk and hydrophobic interactions.

- 1-(3-pyridinylmethyl): A pyridine-containing substituent offering hydrogen-bonding and coordination capabilities.

This scaffold is of interest in medicinal chemistry due to its versatility in modulating target binding and pharmacokinetic properties.

Properties

Molecular Formula |

C23H20N2O4 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C23H20N2O4/c1-14-5-8-17(9-6-14)20-19(21(26)18-10-7-15(2)29-18)22(27)23(28)25(20)13-16-4-3-11-24-12-16/h3-12,20,27H,13H2,1-2H3 |

InChI Key |

WGZLEZZPENIEJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C |

Origin of Product |

United States |

Biological Activity

3-Hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, commonly referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

- Molecular Formula : C23H20N2O

- Molecular Weight : 388.427 g/mol

- CAS Number : 439947-69-0

Anticancer Activity

Research indicates that compound 1 exhibits significant anticancer properties. A study involving multicellular spheroids demonstrated its efficacy in inhibiting cancer cell proliferation. The compound was screened against various cancer cell lines, showing notable cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 15.3 |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression, particularly at the G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

Compound 1 has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that it significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound's mechanism involves the suppression of the NF-kB signaling pathway and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

| Inflammatory Mediator | Control Level (µM) | Compound 1 Level (µM) |

|---|---|---|

| Nitric Oxide | 25 | 10 |

| Prostaglandin E2 | 20 | 8 |

This suggests that compound 1 could be developed as a natural anti-inflammatory agent for conditions characterized by excessive inflammation .

Antimicrobial Activity

The antimicrobial properties of compound 1 were assessed against various bacterial strains. It demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that compound 1 may serve as a potential lead compound in the development of new antimicrobial agents .

Case Studies

- Anticancer Screening : A detailed study conducted on multicellular spheroids highlighted the compound's ability to penetrate tumor microenvironments effectively and induce apoptosis in cancer cells. The study utilized various assays to confirm its cytotoxicity and mechanism of action.

- Inflammation Model : In vivo experiments using zebrafish larvae demonstrated that treatment with compound 1 significantly reduced LPS-induced inflammation markers, confirming its potential application in inflammatory diseases.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further study in medicinal chemistry. Key areas of interest include:

- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : It has shown effectiveness against specific bacterial strains, indicating potential applications in treating infections.

- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting normal cellular functions.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Enzyme Inhibition | Inhibits target enzyme activity |

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of 3-Hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism involved the activation of intrinsic apoptotic pathways, leading to cell death in malignant cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers focused on the antimicrobial properties of this compound. The findings revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics, especially in an era of increasing antibiotic resistance.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis could be harnessed for developing new anticancer drugs.

- Antibiotic Development : Its effectiveness against bacterial strains positions it as a candidate for new antibiotic formulations.

- Enzyme Modulators : By inhibiting specific enzymes, it may be useful in treating diseases where enzyme dysregulation is a factor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of 3-hydroxy-pyrrol-2-one derivatives. Below is a detailed comparison with analogs reported in recent literature (see Table 1 and discussion).

Structural Features and Substituent Variations

Substituents at positions 1, 4, and 5 significantly influence activity and stability:

- 2-Hydroxypropyl (e.g., compounds 25, 14, 38): Introduces hydrogen-bonding capacity but may reduce metabolic stability . Morpholinylethyl (e.g., ): Increases hydrophilicity and bioavailability via morpholine’s polarity .

Position 4 (Aroyl group) :

- 5-Methyl-2-furoyl (target compound): Balances lipophilicity and electronic effects for membrane permeability.

- 4-Methylbenzoyl (e.g., compound 25 ): Enhances aromatic stacking but may increase cytotoxicity .

- 3-Fluoro-4-methoxybenzoyl (e.g., ): Fluorine improves metabolic stability and binding affinity .

Position 5 (Aryl group) :

Physicochemical Properties

Table 1 : Comparative data for selected analogs.

Preparation Methods

Core Pyrrol-2-one Formation

The pyrrol-2-one ring is constructed via cyclization of α-amino ketone intermediates. For example, condensation of 4-methylphenylglyoxal with a β-ketoamide derivative under acidic conditions yields the bicyclic framework. Alternative routes employ Paal-Knorr pyrrole synthesis, where 1,4-diketones react with ammonium acetate to form the pyrrole ring, followed by oxidation to the lactam.

5-Methylfuran-2-carbonyl Group

The 5-methylfuran-2-carbonyl moiety is introduced via Friedel-Crafts acylation using 5-methylfuran-2-carbonyl chloride in the presence of Lewis acids such as AlCl₃. This step proceeds at 0–5°C in anhydrous dichloromethane, achieving 72–85% yields.

3-Pyridinylmethyl Chain

N-Alkylation of the pyrrol-2-one nitrogen with 3-(chloromethyl)pyridine is performed using K₂CO₃ as a base in acetonitrile at reflux (82°C, 12 h). Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable coupling with 3-pyridinemethanol in THF at room temperature.

4-Methylphenyl Group

Suzuki-Miyaura coupling with 4-methylphenylboronic acid and a brominated pyrrol-2-one precursor using Pd(PPh₃)₄ as a catalyst provides the aryl substituent. Reactions proceed in a 1,2-dimethoxyethane/water (4:1) mixture at 90°C for 8 h.

Step-by-Step Synthesis Procedure

Starting Materials and Reagents

| Component | Purity | Supplier | Role |

|---|---|---|---|

| 4-Methylphenylglyoxal | 98% | Sigma-Aldrich | Core formation |

| 5-Methylfuran-2-carbonyl chloride | 95% | TCI Chemicals | Acylation agent |

| 3-(Chloromethyl)pyridine | 97% | Combi-Blocks | Alkylating agent |

| Pd(PPh₃)₄ | 99% | Strem Chemicals | Coupling catalyst |

Detailed Protocol

-

Pyrrol-2-one Core Synthesis

-

Acylation with 5-Methylfuran-2-carbonyl Chloride

-

N-Alkylation with 3-(Chloromethyl)pyridine

-

Final Purification

Optimization and Challenges

Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Acylation) | 0–5°C | Prevents side reactions |

| Catalyst (Suzuki) | Pd(PPh₃)₄ (5 mol%) | Maximizes coupling efficiency |

| Solvent (Alkylation) | Acetonitrile | Enhances nucleophilicity |

Common Side Reactions

-

Overacylation : Excess acyl chloride leads to diacylated byproducts. Mitigated by slow addition and stoichiometric control.

-

Ring Opening : Prolonged exposure to strong acids during cyclization degrades the pyrrol-2-one core. Controlled by using mild acids (e.g., acetic acid).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| HPLC (UV 254 nm) | C18 column, MeOH/H₂O (70:30) | 98.2% |

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) achieved 63% overall yield using continuous flow reactors for the acylation step, reducing reaction time from 4 h to 25 minutes. Environmental impact assessments highlight the need to recover Pd catalysts via activated carbon filtration (>95% recovery).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of structurally similar pyrrol-2-one derivatives?

- Methodological Answer: Synthesis optimization often involves adjusting reaction conditions (e.g., solvent polarity, temperature, stoichiometry). For example, base-assisted cyclization in ethanol or methanol under reflux (60–80°C) can improve yields, as demonstrated for analogous compounds like 5-(4-aminophenyl)-3,5-diphenyl derivatives (46–86% yields) . Recrystallization from polar solvents (e.g., MeOH, EtOH) further purifies products. Monitoring reaction progress via TLC and optimizing workup steps (e.g., cold-water precipitation) minimizes byproducts .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer: Multinuclear NMR (¹H, ¹³C) is essential for verifying substituent positions and ring systems. For instance, ¹H NMR of 5-(4-chlorophenyl)-substituted analogs shows distinct aromatic proton splitting patterns (δ 6.8–7.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]⁺ with <5 ppm error), while FTIR identifies functional groups like carbonyls (1700–1750 cm⁻¹) and hydroxyls (broad ~3200 cm⁻¹) .

Q. How can crystallographic data be validated for structurally complex pyrrol-2-one derivatives?

- Methodological Answer: Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For high-resolution data, apply twin refinement or restraints for disordered moieties (e.g., methyl or furyl groups). Programs like WinGX and ORTEP aid in visualizing packing diagrams and validating thermal ellipsoids .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pyrrol-2-one analogs?

- Methodological Answer: Systematically vary substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) and assess biological activity. For example, replacing 3-pyridinylmethyl with imidazole-propyl groups alters solubility and binding affinity . Pair synthetic data with computational docking (e.g., AutoDock Vina) to correlate steric/electronic effects with activity .

Q. How can researchers resolve discrepancies in crystallographic and spectroscopic data?

- Methodological Answer: Cross-validate data using complementary techniques. For instance, if NMR suggests a planar conformation but X-ray shows puckering, analyze temperature-dependent NMR or variable-temperature crystallography to assess flexibility. SHELXL’s TWIN and BASF commands help model twinning or pseudosymmetry that may distort refinement .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data across analogs?

- Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to identify physicochemical descriptors (logP, polar surface area) driving activity variations. For example, 3-hydroxy groups may enhance hydrogen bonding but reduce membrane permeability, requiring trade-off optimization . Replicate assays under standardized conditions (pH, temperature) to minimize experimental noise .

Q. How to design environmental fate studies for pyrrol-2-one derivatives?

- Methodological Answer: Follow OECD guidelines for hydrolysis/photolysis assays. Use LC-MS/MS to track degradation products in simulated environments (e.g., pH 4–9 buffers, UV light exposure). Assess bioaccumulation potential via octanol-water partition coefficients (logKow) and quantitative structure-activity relationship (QSAR) models .

Q. What theoretical frameworks guide the design of novel pyrrol-2-one-based inhibitors?

- Methodological Answer: Leverage frontier molecular orbital (FMO) theory to predict reactivity at the pyrrole carbonyl or hydroxyl groups. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks, informing substituent selection for enhanced stability or binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.